Methyl Ester vs. Ethyl Ester Analog: Physicochemical Divergence with Procurement and Synthetic Relevance
Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (MW 180.16 g/mol) presents a lower molecular weight and distinct melting behavior relative to its closest commercially available ester homolog, (E)-ethyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 117937-14-1, MW 194.18 g/mol, melting point 59–64 °C) . Although an experimentally determined melting point for the target compound is not uniformly reported across authoritative databases , vendor specifications indicate a melting point of 90.7–92.8 °C [1]. Computed LogP values further differentiate the two esters: the methyl ester has a predicted LogP of 1.19 , whereas the ethyl ester has a computed LogP of 1.58 . The density of the ethyl ester is reported as 1.163 g/cm³ ; experimental density for the target methyl ester is not available (N/A) . The approximately 30 °C higher melting point of the methyl ester translates to a wider liquid-range window for solution-phase reactions at elevated temperatures without melting-induced phase changes, while the lower LogP (ΔLogP ≈ 0.4) predicts earlier elution under reversed-phase HPLC conditions—an important consideration for purity analysis and preparative chromatography method development .
| Evidence Dimension | Physicochemical properties: molecular weight, melting point, computed LogP, density |
|---|---|
| Target Compound Data | MW: 180.16 g/mol; m.p.: 90.7–92.8 °C (vendor); LogP: 1.19 (computed); density: N/A |
| Comparator Or Baseline | (E)-Ethyl 4-(furan-2-yl)-4-oxobut-2-enoate (CAS 117937-14-1): MW 194.18 g/mol; m.p. 59–64 °C; LogP 1.58 (computed); density 1.163 g/cm³ |
| Quantified Difference | ΔMW: −14.02 g/mol; Δm.p.: ≈ +28 °C (target higher); ΔLogP: −0.39 (target less lipophilic); density comparison N/A due to missing target data |
| Conditions | Data sourced from Chemsrc, Hoffman Chemicals, and Wikidata entries; LogP computed by XLogP3 algorithm |
Why This Matters
Procurement decisions for synthetic intermediate applications must account for the target compound's distinct melting point and lipophilicity, as these properties directly affect reaction solvent selection, chromatographic purification protocols, and storage conditions relative to the ethyl ester analog.
- [1] Wikidata. Methyl 4-(furan-2-yl)-4-oxobut-2-enoate (Q82683626). 2025. Available at: https://www.wikidata.org/wiki/Q82683626 View Source
